alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine is a compound characterized by the presence of trifluoromethyl groups, which are known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine typically involves the nucleophilic trifluoromethylation of carbonyl compounds with reagents such as Ruppert’s reagent (Me3SiCF3) under mild conditions . Another method includes the reduction of trifluoromethylated benzaldehyde derivatives using reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .
Scientific Research Applications
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to increased efficacy and selectivity in its biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(±)-1-Phenyl-2,2,2-trifluoroethanol: Another trifluoromethyl-containing compound with similar properties.
4-(Trifluoromethyl)benzyl amine: A related compound used as an intermediate in organic synthesis.
Uniqueness
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine is unique due to its dual trifluoromethyl groups, which confer enhanced lipophilicity and metabolic stability compared to similar compounds. This makes it particularly valuable in applications requiring high stability and bioavailability .
Properties
IUPAC Name |
2-(1-amino-2,2,2-trifluoroethyl)-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)4-1-2-6(17)5(3-4)7(16)9(13,14)15/h1-3,7,17H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPKRDOIOPRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.